2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by acylation of the amino group with acid chlorides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as anhydrous aluminum chloride (AlCl3). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is studied for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, ultimately leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide include other oxadiazole derivatives such as:
- 2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-{[5-{[5-[(2-anilino-2-oxoethyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can result in different biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(14-6-4-3-5-7-14)16(22)12-25-18-20-19-17(24-18)13-8-10-15(23-2)11-9-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHRHRCMTRUOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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